molecular formula C23H21N5O3 B2675144 8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31493-81-9

8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2675144
CAS No.: 31493-81-9
M. Wt: 415.453
InChI Key: RFFOFZKBTVPUGU-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

Studies have revealed that compounds with the imidazo[2,1-f]purine-2,4-dione nucleus exhibit a spectrum of receptor activities, particularly towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system have been shown to be essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Docking studies support the importance of the 7-position substituent in enhancing receptor affinity (Zagórska et al., 2015).

Antidepressant and Anxiolytic-like Activity

Compounds derived from imidazo[2,1-f]purine-2,4-dione have shown potential as antidepressants and anxiolytic agents in preliminary pharmacological in vivo studies. For example, certain derivatives have demonstrated potential anxiolytic, antidepressant activities, and even dual antidepressant and anxiolytic effects in animal models (Zagórska et al., 2015).

Intermolecular Interactions and Material Design

A quantitative investigation of intermolecular interactions present in compounds closely related to "8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" revealed an anisotropic distribution of interaction energies (coulombic and dispersion) along different directions. This insight suggests possible applications of this class of molecules in the design of new materials, highlighting their potential beyond pharmacological activity (Shukla et al., 2020).

Analgesic Activity

Further extending the range of pharmacological activities, a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties revealed significant analgesic activity in in vivo models, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-4-31-17-12-10-16(11-13-17)28-18(15-8-6-5-7-9-15)14-27-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOFZKBTVPUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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